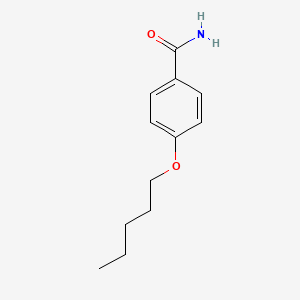
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid is an organic compound that contains multiple bromine atoms. Compounds with bromine atoms are often used in various chemical reactions and have applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid typically involves the bromination of a precursor compound. The reaction conditions may include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, which are carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can remove bromine atoms or alter the functional groups.
Substitution: Bromine atoms can be substituted with other groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate in organic synthesis.
Biology
In biological research, brominated compounds are often used as probes or inhibitors in biochemical studies. The specific applications of this compound in biology would depend on its interaction with biological molecules.
Medicine
In medicine, brominated compounds have been explored for their potential therapeutic properties. They may act as antimicrobial agents or be used in the development of new drugs.
Industry
In industry, such compounds can be used in the production of flame retardants, polymers, and other materials. Their bromine content makes them effective in enhancing the properties of these materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid would depend on its specific application. In chemical reactions, it acts as a source of bromine atoms. In biological systems, it may interact with enzymes or receptors, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated organic acids and derivatives. Examples include:
- 2,2-Bis(bromomethyl)propanoic acid
- 3-(3,4-Dibromophenyl)propanoic acid
Uniqueness
The uniqueness of 2,2-Bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid lies in its specific structure, which combines multiple bromine atoms with a propanoic acid backbone. This combination makes it a valuable intermediate in various chemical and industrial processes.
Eigenschaften
Molekularformel |
C11H10Br4O2 |
|---|---|
Molekulargewicht |
493.81 g/mol |
IUPAC-Name |
2,2-bis(bromomethyl)-3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C11H10Br4O2/c12-5-11(6-13,10(16)17)4-7-1-2-8(14)9(15)3-7/h1-3H,4-6H2,(H,16,17) |
InChI-Schlüssel |
YPUZQOSDRFMSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CBr)(CBr)C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





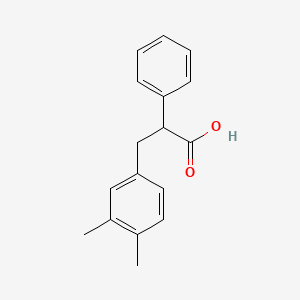
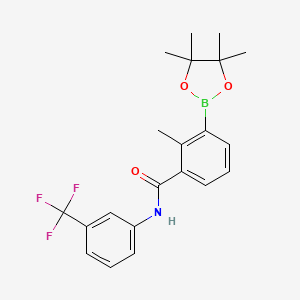
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
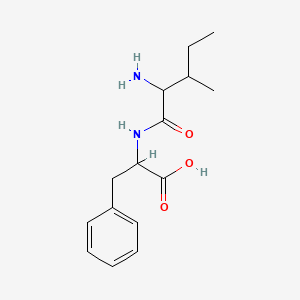

![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
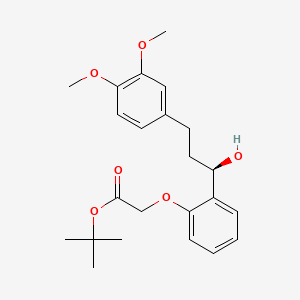
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)

